![molecular formula C27H26N4O3S2 B2961609 2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189647-63-9](/img/structure/B2961609.png)
2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Description
The compound contains several functional groups, including an acetyl group, a thio group, and two p-tolyl groups . The p-tolyl group is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of tolyl groups suggests that the compound could be nonpolar and hydrophobic .Scientific Research Applications
Synthesis and Characterization
- The synthesis of new derivatives, including thienopyrimidines, and their structural characterization through techniques such as NMR, FT-IR spectroscopy, and elemental analyses, have been documented. These efforts aim to explore the chemical properties and potential applications of these compounds in various fields, including materials science and drug development (Kökbudak et al., 2020).
Antimicrobial and Cytotoxic Activities
- Some studies have focused on the antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, indicating their potential as antimicrobial agents (Hossan et al., 2012). Additionally, the cytotoxic activities of certain derivatives against cancer cell lines, such as human liver and breast cancer cells, have been evaluated, suggesting their applicability in cancer research (Kökbudak et al., 2020).
Quantum Chemical Calculations
- Quantum chemical calculations have been employed to understand the molecular properties of these compounds better, facilitating the design of materials with specific characteristics for applications in electronics and pharmacology (Kökbudak et al., 2020).
Potential Antitumor Agents
- The exploration of thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors and antitumor agents has been a significant area of research. This includes the design and synthesis of classical and nonclassical derivatives to investigate their efficacy against various cancer cell lines, highlighting the therapeutic potential of these compounds (Gangjee et al., 2004).
Antianaphylactic Activity
- Some compounds within this chemical family have been studied for their antianaphylactic activity, indicating the possibility of developing new therapeutic agents for allergic reactions (Wagner et al., 1993).
properties
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S2/c1-16-4-8-19(9-5-16)28-23(33)15-35-27-29-25-24(21-12-13-30(18(3)32)14-22(21)36-25)26(34)31(27)20-10-6-17(2)7-11-20/h4-11H,12-15H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLVFEZOLWCEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide |
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